1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
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Overview
Description
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid, also known as CMP-AZA, is an anti-viral drug developed by the pharmaceutical company Merck. It is a small molecule inhibitor of the polyprotein-processing enzyme, papain-like protease (PLP), which is involved in the replication of a variety of viruses, including the human immunodeficiency virus (HIV). CMP-AZA has been found to be effective in the treatment of HIV infection, as well as other viral infections such as hepatitis B and C.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid involves the synthesis of the pyrimidine ring, followed by the azetidine ring and finally the carboxylic acid group.
Starting Materials
2,6-dichloropyrimidine, methyl mercaptan, sodium hydride, 2-bromoacetic acid, triethylamine, sodium hydroxide, acetic anhydride, hydrochloric acid, sodium bicarbonate, sodium chloride, water, ethyl acetate, methanol
Reaction
Step 1: Synthesis of 6-chloro-2-methylsulfanyl-pyrimidine-4-carbaldehyde by reacting 2,6-dichloropyrimidine with methyl mercaptan in the presence of sodium hydride., Step 2: Synthesis of 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidin-3-ol by reacting 6-chloro-2-methylsulfanyl-pyrimidine-4-carbaldehyde with 2-bromoacetic acid in the presence of triethylamine and sodium hydroxide., Step 3: Synthesis of 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid by reacting 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidin-3-ol with acetic anhydride in the presence of hydrochloric acid, followed by treatment with sodium bicarbonate and purification with ethyl acetate and methanol.
Mechanism Of Action
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid works by inhibiting the activity of the polyprotein-processing enzyme, papain-like protease (PLP). PLP is responsible for the cleavage of viral polyproteins into their functional components, which are essential for the replication of a variety of viruses, including HIV. By inhibiting the activity of PLP, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid is able to inhibit the replication of the virus.
Biochemical And Physiological Effects
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the replication of a variety of viruses, including HIV, by inhibiting the activity of the polyprotein-processing enzyme, papain-like protease (PLP). In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to increase the production of anti-viral proteins, such as interferon-alpha, which are essential for the body’s defense against viral infection. 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has also been found to reduce the levels of viral load, and to reduce the levels of HIV-associated symptoms, such as fatigue, weight loss, and anemia.
Advantages And Limitations For Lab Experiments
The main advantage of using 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid in laboratory experiments is its ability to inhibit the replication of a variety of viruses, including HIV. In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to be effective in the treatment of HIV-associated symptoms, such as fatigue, weight loss, and anemia. However, there are some limitations to using 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid in laboratory experiments. For example, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid is not effective against all viruses, and it is not effective against certain types of HIV. In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has a short half-life, which means that it must be administered frequently in order to be effective.
Future Directions
There are a number of potential future directions for research into 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid. These include exploring the potential of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid for the treatment of other viral infections, such as hepatitis B and C; exploring the potential use of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid in combination with other antiviral drugs; exploring the potential for 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid to be used in the treatment of HIV-associated symptoms, such as fatigue, weight loss, and anemia; and exploring the potential of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid for the prevention of HIV infection. In addition, further research into the mechanism of action of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid could lead to the development of more effective antiviral drugs.
Scientific Research Applications
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been extensively studied in the laboratory setting and has been found to be effective in inhibiting the replication of a variety of viruses, including HIV. In addition, 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has been found to be effective in the treatment of HIV-associated symptoms, such as fatigue, weight loss, and anemia. 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid has also been studied for its potential use in the treatment of other viral infections, including hepatitis B and C.
properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-9-11-6(10)2-7(12-9)13-3-5(4-13)8(14)15/h2,5H,3-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXWXHBKMKHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid |
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